
Ethyl 3-hydroxyhexanoate
Overview
Description
It is a colorless liquid with a fruity odor, commonly found in various fruits such as orange, pineapple, and tamarillo . This compound is significant in the flavor and fragrance industry due to its pleasant aroma and taste.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyhexanoate can be synthesized through the esterification of 3-hydroxyhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of beta-hydroxy caproic acid, an isomer of leucic acid. This process can be achieved by condensing butyraldehyde with bromoacetic ester in the presence of a zinc catalyst . The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxohexanoic acid or 3-hexanoic acid.
Reduction: Formation of 3-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of ethyl 3-hydroxyhexanoate against Coxsackievirus B, a member of the Picornaviridae family. This virus is known to cause significant health issues, including myocarditis and meningitis, particularly in children and young adults. The findings indicate that this compound exhibits a potent antiviral effect, with a 50% effective concentration (EC50) of 1.2 μM and a cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selective index (SI) of 20.8 .
Food Industry Applications
This compound is also utilized in the food industry , primarily as a flavoring agent due to its fruity aroma reminiscent of grape and citrus. Its presence in various fruits makes it suitable for enhancing flavors in food products . The compound meets purity specifications outlined by regulatory bodies such as JECFA, ensuring its safety for consumption.
Fragrance Industry
In addition to food applications, this compound is employed in the fragrance industry . It is classified as a fragrance-grade compound and adheres to guidelines set by the International Fragrance Association (IFRA). Its pleasant scent profile makes it an attractive ingredient in perfumes and scented products .
Safety Profile
A comprehensive safety assessment has been conducted on this compound, confirming its suitability for use in consumer products. The toxicological profile indicates no known allergens or significant adverse effects when used within recommended limits .
Case Study 1: Antiviral Efficacy
A study conducted on mice infected with Coxsackievirus B demonstrated that administering this compound significantly inhibited viral replication and improved survival rates. Mice treated with 250 mg/kg of the compound showed notable weight stability compared to untreated controls, indicating a protective effect against viral-induced weight loss .
Case Study 2: Flavor Enhancement
In food product development, this compound has been incorporated into various formulations to enhance flavor profiles. Its application has been particularly successful in beverages and confectioneries, where it contributes to a more appealing sensory experience for consumers .
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the viral RNA synthesis process. This inhibition prevents the virus from multiplying and spreading within the host organism . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in reducing viral load has been demonstrated in various studies .
Comparison with Similar Compounds
- Ethyl 3-hydroxybutyrate
- Ethyl 3-hydroxycaproate
- Ethyl 3-hydroxypropanoate
Ethyl 3-hydroxyhexanoate is a versatile compound with significant applications in various fields, from flavor and fragrance to potential therapeutic uses. Its unique chemical properties and potential biological activities make it a valuable subject of ongoing research.
Biological Activity
Ethyl 3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly its antiviral properties. This article explores the biological activity of EHX, focusing on its efficacy against viral infections, mechanisms of action, and potential applications in medicine.
Overview of this compound
This compound is a volatile compound commonly found in various fruits and used as a flavoring agent in food products. It has been identified as a promising candidate for antiviral therapy, especially against Coxsackievirus B (CVB), which is associated with several serious health conditions including viral myocarditis and dilated cardiomyopathy.
Antiviral Activity
Recent studies have demonstrated that EHX exhibits significant antiviral activity against CVB. Key findings from research include:
- Inhibition of Viral Replication : EHX was shown to inhibit CVB replication both in vitro and in vivo. The effective concentration (EC50) for viral inhibition was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was found to be 25.6 μM, resulting in a selective index (SI) of 20.8 . This indicates a favorable therapeutic window for EHX as an antiviral agent.
- Mechanism of Action : The mechanism by which EHX exerts its antiviral effects involves targeting viral RNA replication. Studies indicated that EHX significantly reduced the levels of viral RNA and proteins associated with CVB infection .
- Dose-Response Relationship : A dose-response analysis revealed that EHX inhibited CVB replication in a concentration-dependent manner without significant cytotoxicity to host cells. For instance, at concentrations as low as 500 nM, EHX still demonstrated substantial antiviral effects .
Table 1: Summary of Antiviral Activity of this compound
Parameter | Value |
---|---|
EC50 (Effective Concentration) | 1.2 μM |
CC50 (Cytotoxic Concentration) | 25.6 μM |
Selective Index (SI) | 20.8 |
Mechanism | Inhibition of viral RNA replication |
Study on Antiviral Efficacy
In a study published in Nature Communications, researchers investigated the antiviral properties of EHX against CVB. The study utilized HeLa cells infected with CVB and treated with varying concentrations of EHX. The results indicated:
- Significant Reduction in Cytopathic Effects : Treatment with EHX significantly suppressed CVB-induced cytopathic effects at both 24 and 48 hours post-infection (hpi), improving cell viability compared to untreated controls .
- Western Blot Analysis : Western blotting confirmed that EHX treatment led to reduced levels of the viral protein 3D, indicating effective inhibition of viral replication at the protein synthesis level .
Safety Profile
EHX is recognized as a safe food additive, which supports its potential use in therapeutic applications without significant risk of toxicity. The absence of mutagenic or clastogenic activity further enhances its profile as a candidate for drug development .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing ethyl 3-hydroxyhexanoate in laboratory settings?
this compound can be synthesized via hydrolysis of ester precursors. For example, (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate undergoes hydrolysis using LiOH·H₂O in a THF/water solvent system, followed by acidification and extraction . Alternatively, chlorination of the hydroxyl group using SOCl₂ and benzotriazole in CH₂Cl₂ enables conversion to ethyl 3-chlorohexanoate, with purification via flash chromatography . These methods emphasize yield optimization and stereochemical control.
Q. How can this compound be quantified in complex matrices like food or biological samples?
Quantitative analysis often employs external calibration with ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF-MSE). Calibration curves for this compound typically span 0.0028–10.2 µg·g⁻¹, achieving detection limits (LOD) of 0.00085 µg·g⁻¹ and quantification limits (LOQ) of 0.0028 µg·g⁻¹ . Method validation includes linearity (r² ≥ 0.999) and recovery assays to address matrix effects.
Q. What safety protocols are recommended for handling this compound in laboratory environments?
this compound is classified as a skin/eye irritant (Xi hazard code). Safety measures include:
- Use of PPE (gloves, goggles, lab coats) to avoid direct contact .
- Storage in sealed containers away from ignition sources .
- Immediate rinsing with water for eye/skin exposure, followed by medical consultation .
- Compliance with IFRA usage limits (≤2% in fragrance concentrates) to mitigate toxicity risks .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity and enzymatic interactions?
The (S)- and (R)-enantiomers exhibit distinct enzymatic reactivity. For instance, (R)-ethyl 3-hydroxyhexanoate serves as a substrate for NADP⁺-dependent 3-oxo ester reductases, which catalyze its oxidation to ethyl 3-oxohexanoate . Stereochemical specificity impacts applications in chiral synthesis and metabolic pathway studies, such as polyhydroxyalkanoate (PHA) biosynthesis .
Q. What mechanisms underlie the reported antiviral activity of this compound against Coxsackievirus B?
In vitro studies suggest this compound disrupts viral replication by inhibiting viral RNA polymerase activity or host-cell entry mechanisms. Dose-response assays (e.g., IC₅₀ determination) and comparative studies with structural analogs are critical to validate its specificity and therapeutic potential .
Q. How can researchers resolve contradictions in this compound concentration data across food and environmental studies?
Discrepancies in reported concentrations (e.g., 4.16–32.75 µg·g⁻¹ in pear cultivars) may arise from:
- Variability in extraction efficiency (e.g., solvent polarity, temperature) .
- Environmental factors (e.g., soil composition, ripening stage) affecting biosynthesis .
- Analytical method differences (e.g., GC vs. LC-MS detection limits) . Standardizing protocols and using isotopically labeled internal standards can improve reproducibility.
Q. What role does this compound play in metabolomic studies of breast cancer biomarkers?
Untargeted LC-QTOF-MS analyses identified this compound as a metabolite differentially expressed in early-stage HER-positive breast cancer. Its association with lipid metabolism pathways suggests potential as a diagnostic biomarker, though validation in larger cohorts is needed .
Q. How is this compound utilized in the synthesis of biodegradable polymers?
As a precursor for polyhydroxyalkanoates (PHAs), this compound is hydrolyzed to 3-hydroxyhexanoate monomers, which are polymerized by microbial enzymes (e.g., phaC synthase). Copolymers like P(GL-co-3HB-co-3HHx) exhibit tunable mechanical properties for biomedical applications .
Q. Methodological Considerations Table
Properties
IUPAC Name |
ethyl 3-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIITRHDCNUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862898 | |
Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with fruity odour | |
Record name | Ethyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
101.00 to 102.00 °C. @ 14.00 mm Hg | |
Record name | Ethyl (±)-3-hydroxyhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and oils | |
Record name | Ethyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.976 | |
Record name | Ethyl 3-hydroxyhexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-25-1 | |
Record name | (±)-Ethyl 3-Hydroxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2305-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydroxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-HYDROXYHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl (±)-3-hydroxyhexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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